molecular formula C14H13NO2 B7993445 2-(4-Methoxymethylbenzoyl)pyridine

2-(4-Methoxymethylbenzoyl)pyridine

Cat. No.: B7993445
M. Wt: 227.26 g/mol
InChI Key: FRHDUWBYBLUOOK-UHFFFAOYSA-N
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Description

2-(4-Methoxymethylbenzoyl)pyridine is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring both pyridine and benzoyl groups with a methoxymethyl substituent, makes it a potential intermediate or building block in synthetic pathways. Researchers utilize such compounds in the development of more complex molecules, particularly in the synthesis of potential pharmacologically active substances . Compounds with similar structural motifs, such as pyridine-3-carbonitriles, have been documented in scientific literature for their role in creating derivatives with cytotoxic activity against various cancer cell lines, highlighting the value of the pyridine core in drug discovery . As a specialized chemical, this compound is strictly for research and development purposes in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(methoxymethyl)phenyl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-10-11-5-7-12(8-6-11)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHDUWBYBLUOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 2 4 Methoxymethylbenzoyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Profiles of the Pyridine (B92270) Moiety

The pyridine ring, an electron-deficient aromatic heterocycle, displays characteristic reactivity towards both electrophilic and nucleophilic substitution. researchgate.netquimicaorganica.org The nitrogen atom's electron-withdrawing nature significantly deactivates the ring towards electrophilic attack compared to benzene (B151609), while simultaneously activating it for nucleophilic substitution. quora.comyoutube.com

Regioselectivity in Electrophilic Attack

Electrophilic aromatic substitution on the pyridine ring of 2-(4-Methoxymethylbenzoyl)pyridine is generally disfavored due to the deactivating effect of the nitrogen atom. quimicaorganica.orgyoutube.com When forced under harsh conditions, substitution is directed to the 3- and 5-positions. quimicaorganica.orgyoutube.com This regioselectivity arises from the relative stability of the cationic intermediates (sigma complexes). Attack at the 2-, 4-, or 6-positions would place a positive charge on the already electron-deficient nitrogen atom, a highly unfavorable state. quimicaorganica.org In contrast, attack at the 3- or 5-position keeps the positive charge distributed among the carbon atoms of the ring, resulting in a more stable intermediate. youtube.com

The presence of the 2-benzoyl substituent further deactivates the pyridine ring towards electrophilic attack. The carbonyl group is strongly electron-withdrawing, further reducing the electron density of the ring and making it even less susceptible to reaction with electrophiles.

Regioselectivity in Nucleophilic Attack

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quora.comyoutube.com This is because the attack of a nucleophile at these positions allows for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. quora.com

In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be expected to occur preferentially at the 6-position, which is electronically equivalent to the 2-position, and the 4-position. The benzoyl group at the 2-position can further influence the regioselectivity of nucleophilic attack.

Reactivity of the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a key site of reactivity, readily participating in reactions to form N-oxides and quaternary pyridinium (B92312) salts, and interacting with Lewis acids.

Formation of N-Oxides and Quaternary Pyridinium Salts

The nitrogen atom in this compound can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide. youtube.com The formation of an N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org

Quaternization of the pyridine nitrogen occurs through reaction with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. srce.hrnih.govgoogle.com These salts are highly activated towards nucleophilic attack at the positions alpha and gamma to the nitrogen. google.com The rate of quaternization can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. rsc.org

Reaction TypeReagentProduct
N-Oxide FormationHydrogen PeroxideThis compound N-oxide
QuaternizationAlkyl Halide (e.g., Methyl Iodide)N-Alkyl-2-(4-Methoxymethylbenzoyl)pyridinium Salt

Mechanistic Aspects of Lewis Acid Interactions

The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to Lewis acids. mdpi.comresearchgate.net This interaction can have significant effects on the reactivity of the entire molecule. nih.gov For instance, coordination of a Lewis acid to the nitrogen can further increase the electron-deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack. Lewis acids can also interact with the carbonyl oxygen of the benzoyl group, which can influence reactions at the carbonyl carbon. nih.govnih.gov The specific nature of the Lewis acid and the reaction conditions will determine the outcome of these interactions. nih.gov

Reactivity of the Benzoyl and Methoxymethyl Substituents

The benzoyl and methoxymethyl groups attached to the pyridine ring also exhibit their own characteristic reactivities.

The benzoyl group contains a reactive carbonyl moiety. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. tib.eu For example, it can undergo addition reactions with organometallic reagents or be reduced to the corresponding alcohol. nih.govlibretexts.org The aromatic ring of the benzoyl group can undergo electrophilic substitution, with the carbonyl group acting as a deactivating, meta-directing substituent. libretexts.org Furthermore, benzoyl radicals can be generated from the corresponding aldehyde under photocatalytic conditions. nih.gov

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols. total-synthesis.comwikipedia.org It is generally stable to a variety of reaction conditions, including basic and nucleophilic reagents, but is labile to acidic conditions. adichemistry.com The ether linkage can be cleaved under acidic hydrolysis to reveal the corresponding hydroxymethyl group. adichemistry.comorganic-chemistry.org

SubstituentFunctional GroupTypical Reactions
BenzoylKetone, Aromatic RingNucleophilic addition to carbonyl, Reduction of carbonyl, Electrophilic aromatic substitution (meta-directing)
MethoxymethylEtherAcid-catalyzed cleavage

Transformations of the Carbonyl Group

The electrophilic carbon atom of the carbonyl group is a prime site for nucleophilic attack, leading to a variety of addition products.

One of the most fundamental transformations of the carbonyl group is its conversion into an alkene via the Wittig reaction . This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. masterorganicchemistry.comwikipedia.orgmnstate.edulibretexts.org For this compound, a variety of ylides can be employed to introduce different substituents at the carbonyl carbon.

The carbonyl group can also readily undergo Grignard reactions . The addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced. nih.gov The reaction proceeds via a nucleophilic addition mechanism where the carbanionic part of the Grignard reagent attacks the electrophilic carbonyl carbon.

Another important reaction is reductive amination , which converts the carbonyl group into an amine. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This transformation typically proceeds in a one-pot reaction where the ketone first reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction is versatile, allowing for the introduction of primary or secondary amino groups depending on the amine used.

Table 1: Key Transformations of the Carbonyl Group in this compound

Reaction TypeReagentsProduct Type
Wittig ReactionPhosphorus Ylide (R-CH=PPh₃)Alkene
Grignard ReactionGrignard Reagent (R-MgX), then H₃O⁺Tertiary Alcohol
Reductive AminationAmine (R-NH₂), Reducing Agent (e.g., NaBH₃CN)Amine

Reactions Involving the Ether Linkage and Alkyl Chain

The methoxymethyl group in the para position of the benzoyl moiety is an ether linkage that can be cleaved under specific conditions. The cleavage of aryl methyl ethers, such as the one present in this molecule, can be achieved using strong acids like HBr or HI, or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comorganic-chemistry.org The reaction with HBr or HI typically proceeds via an SN2 mechanism where the halide ion attacks the methyl group, leading to the formation of the corresponding phenol (B47542) and methyl halide. libretexts.org Care must be taken to choose conditions that selectively cleave the ether without affecting other parts of the molecule, particularly the pyridine ring which can be sensitive to strong acids.

The benzylic position of the methoxymethyl group also presents a potential site for reactivity, although it is generally less reactive than the carbonyl group or the pyridine ring.

Reductive and Oxidative Transformations of the Compound

The compound can undergo both reduction and oxidation at different sites. The carbonyl group can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidative transformations can also be achieved. For instance, the oxidation of the methylene (B1212753) group in a related compound, 2-benzylpyridine, to a carbonyl group to form 2-benzoylpyridine (B47108) has been reported using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or by catalytic oxidation with copper or iron catalysts using molecular oxygen. smolecule.comresearchgate.netnih.gov While the target molecule already possesses a carbonyl group, this highlights the potential for further oxidation on the alkyl chain under specific conditions.

Radical Reactions Involving the Pyridine Core

The pyridine ring, being an electron-deficient heterocycle, is susceptible to radical substitution reactions, particularly under acidic conditions. The Minisci reaction is a classic example of such a transformation, allowing for the introduction of alkyl or acyl radicals onto the protonated pyridine ring. wikipedia.orgnih.goved.ac.ukchim.itprinceton.edu This reaction typically occurs at the C2 and C4 positions of the pyridine ring. For this compound, the C4 and C6 positions would be the most likely sites for radical attack. The reaction is usually initiated by the generation of a radical from a suitable precursor, such as a carboxylic acid or an alcohol, using an oxidizing agent like silver nitrate (B79036) and ammonium (B1175870) persulfate. wikipedia.org

Photochemical methods have also been developed for the generation of radicals that can then react with the pyridine core. nih.govrsc.org These methods often offer milder reaction conditions and can provide different selectivities compared to traditional Minisci reactions.

Computational and Experimental Mechanistic Elucidation Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reaction mechanisms and reactivity of complex organic molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations can provide insights into:

Conformational analysis: Determining the preferred three-dimensional structure of the molecule, which influences its reactivity.

Electronic properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Reaction pathways: Modeling the transition states and intermediates of various reactions to elucidate the detailed mechanism and predict the activation energies and reaction kinetics. academie-sciences.fr

Experimental studies often complement these computational investigations. For example, kinetic studies can be performed to determine the order of a reaction and the effect of substituent changes on the reaction rate, providing evidence for a proposed mechanism. Spectroscopic techniques like NMR and mass spectrometry are used to identify reaction intermediates and products, further corroborating the mechanistic pathways. researchgate.netlibretexts.orgmasterorganicchemistry.comkhanacademy.org

Theoretical and Computational Chemistry Studies on 2 4 Methoxymethylbenzoyl Pyridine

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of molecules like 2-(4-Methoxymethylbenzoyl)pyridine.

Geometry Optimization and Conformational Landscapes

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as this compound, this involves exploring the conformational landscape to identify the global minimum energy structure.

Theoretical calculations predict that the most stable conformer of similar 2-substituted pyridines has the substituent coplanar with the pyridine (B92270) ring. nih.gov For instance, in 2-(fluoromethyl)pyridine, the Cα-F bond is found to be coplanar with the ring and anti to the N-C2 bond. nih.gov This preference is attributed to stereoelectronic effects, where orbital overlaps stabilize this particular arrangement. nih.gov It is plausible that this compound exhibits a similar conformational preference, with the benzoyl group and the methoxymethyl group adopting specific orientations relative to the pyridine ring to minimize steric hindrance and maximize stabilizing interactions. The planarity of the system is a key factor, with optimized geometries often showing a planar structure. nih.gov

Table 1: Calculated Bond Lengths and Angles for a Pyridine Derivative This table is illustrative and based on typical values for similar structures.

Parameter Value
C-C (pyridine ring) ~1.39 Å
C-N (pyridine ring) ~1.34 Å
C=O (carbonyl) ~1.23 Å
C-O (ether) ~1.43 Å
C-C-N (angle) ~123°
C-C-C (angle) ~118°

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Molecular Electrostatic Potentials

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This involves analyzing the distribution of electrons within the molecule through its molecular orbitals (MOs), charge distribution, and molecular electrostatic potential (MEP).

Molecular Orbitals (MOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov In pyridine and its derivatives, the π-electron system of the aromatic ring plays a significant role in the frontier orbitals. libretexts.orgreddit.com The HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is often a π* anti-bonding orbital. The presence of substituents like the methoxymethylbenzoyl group will influence the energy levels and distribution of these orbitals.

Charge Distribution: The distribution of electron density in a molecule is rarely uniform. In this compound, the electronegative nitrogen and oxygen atoms will draw electron density towards them, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. This charge distribution can be quantified using various population analysis schemes in quantum chemical calculations.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, such as the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group. nih.govresearchgate.net Regions of positive potential (usually colored blue) are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative) These values are hypothetical and serve to illustrate the concept.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Spectroscopic Property Prediction (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible) through Ab Initio and Density Functional Theory Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov For pyridine derivatives, the protons on the pyridine ring have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the nitrogen atom and the presence of substituents. youtube.comnsf.gov The protons of the methoxymethyl and benzoyl groups will also have distinct signals that can be predicted computationally.

Infrared (IR): The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. researchgate.net Key vibrational modes for this compound would include the C=O stretching of the ketone, C-O stretching of the ether, and various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov The predicted wavelengths of maximum absorption (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The transitions in this compound are expected to be π → π* transitions associated with the aromatic systems.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Predicted Feature Wavenumber/Chemical Shift/Wavelength
IR C=O Stretch ~1660-1680 cm⁻¹
¹H NMR Pyridine Protons ~7.0-8.5 ppm
UV-Vis π → π* Transition ~250-300 nm

Molecular Modeling and Simulations

Beyond the properties of a single molecule, molecular modeling allows for the investigation of interactions between molecules and the exploration of reaction mechanisms.

Exploration of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intramolecular Interactions: Although this compound does not have traditional hydrogen bond donors, weak intramolecular C-H···O and C-H···N interactions may exist, influencing the conformational preference of the molecule.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces.

Hydrogen Bonding: While the molecule itself cannot form strong hydrogen bonds, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with solvent molecules or other co-solutes that are hydrogen bond donors. nih.govnih.gov

π-Stacking: The aromatic pyridine and benzene (B151609) rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. researchgate.net These interactions are a significant force in the crystal packing of aromatic molecules. researchgate.net Theoretical calculations can estimate the strength and preferred geometry of these interactions.

Reaction Pathway Analysis and Transition State Identification

Computational methods can be used to model chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction, which connects the reactants, transition states, and products.

By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy of the reaction can be calculated. nih.gov This information is invaluable for understanding the kinetics and mechanism of a reaction. For example, one could computationally study the reduction of the ketone group or a nucleophilic substitution on the pyridine ring. These studies provide insights into the feasibility of a reaction and the factors that influence its rate.

Prediction of Physicochemical Parameters via Computational Methods (e.g., pKa, Solubility, Partition Coefficients)nih.gov

In the realm of modern drug discovery and chemical research, the in silico prediction of physicochemical properties has become an indispensable tool. Computational models offer a rapid and cost-effective means to estimate key parameters such as pKa, solubility, and partition coefficients, which in turn govern the pharmacokinetic and pharmacodynamic behavior of a molecule. These predictive methods leverage a variety of computational chemistry techniques, from quantitative structure-property relationship (QSPR) models to more rigorous physics-based approaches. nih.govchemicalbook.com

Predicted Physicochemical Properties of 2-Benzoylpyridine (B47108)

Computational tools provide predictions for the fundamental properties of the parent structure, 2-benzoylpyridine. These values are derived from algorithms that analyze the molecule's structure and functional groups.

ParameterPredicted ValueComputational Method/Source
pKa2.90 ± 0.10Predicted nih.gov
LogP1.880Predicted nih.gov
XLogP31.9Computed by PubChem

The pKa value is critical in determining the ionization state of a molecule at a given pH, which influences its solubility and ability to cross biological membranes. For 2-benzoylpyridine, the predicted pKa of 2.90 suggests that the pyridine nitrogen is weakly basic. nih.gov The partition coefficient, represented as LogP, is a measure of a compound's lipophilicity. The predicted LogP and XLogP3 values of approximately 1.9 indicate that 2-benzoylpyridine has a moderate degree of lipophilicity. nih.gov

Influence of the 4-Methoxymethyl Substituent

The introduction of a methoxymethyl group at the 4-position of the benzoyl ring in this compound is expected to modulate these physicochemical parameters.

pKa: The methoxymethyl group is generally considered to be weakly electron-donating or neutral in its electronic effect on the aromatic ring. Its presence on the benzoyl ring is distant from the basic nitrogen of the pyridine ring. Therefore, it is anticipated to have a minimal impact on the pKa of the pyridine nitrogen. Any effect would likely be a very slight increase in basicity (a slightly higher pKa) due to remote electronic effects.

Solubility: The addition of the ether and methyl functionalities in the methoxymethyl group will likely increase the molecule's polarity and its potential for hydrogen bonding with water molecules. This would be expected to lead to an increase in aqueous solubility compared to the parent 2-benzoylpyridine.

Hypothetical Predicted Physicochemical Properties for this compound

Based on the theoretical influence of the 4-methoxymethyl group, the following table presents a qualitative prediction of the shift in physicochemical parameters relative to 2-benzoylpyridine.

ParameterExpected Change from 2-BenzoylpyridineRationale
pKaSlight increase or no significant changeMinimal electronic effect of the distant methoxymethyl group.
Aqueous SolubilityIncreaseIncreased polarity and potential for hydrogen bonding from the ether group.
Partition Coefficient (LogP)DecreaseThe polar ether oxygen is likely to decrease overall lipophilicity.

These predictions highlight the nuanced effects of substituent groups on the physicochemical properties of a molecule and underscore the utility of computational chemistry in forecasting these characteristics in the absence of experimental data.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methoxymethylbenzoyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of 2-(4-Methoxymethylbenzoyl)pyridine. These methods provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy would be expected to reveal distinct signals for the protons on the pyridine (B92270) ring, the substituted benzene (B151609) ring, the methylene (B1212753) bridge, and the methoxy (B1213986) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the carbonyl group and the pyridine nitrogen, as well as the electron-donating nature of the methoxymethyl group. Spin-spin coupling patterns would help to establish the connectivity of the protons.

¹³C NMR Spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons. The carbonyl carbon would be expected to show a characteristic downfield shift.

Currently, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not published in the available literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule and to study its conformational properties.

FTIR and Raman Spectra of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether, and various vibrations associated with the aromatic pyridine and benzene rings. researchgate.netresearchgate.netlew.roukm.mynih.govlew.ro The positions and intensities of these bands would provide a vibrational fingerprint of the molecule. For instance, the infrared spectra of pyridine derivatives typically exhibit absorption bands at approximately 1580 cm⁻¹ (pyridinium ion), and 1438 cm⁻¹ (coordinatively bounded pyridine). researchgate.net

Specific FTIR and Raman spectra for this compound have not been found in the reviewed public databases.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.netnist.gov The conjugation between the pyridine ring, the carbonyl group, and the benzene ring would influence the wavelength of maximum absorption (λmax). In pyridine, absorption maxima are observed around 254 nm. researchgate.net

Detailed experimental UV-Vis spectral data for this compound are not available in the surveyed literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For this compound (molecular formula C₁₄H₁₃NO₂), HRMS would confirm the elemental composition. The mass spectrum would likely show a prominent molecular ion peak. The fragmentation of substituted benzoylpyridine ions is known to proceed via dissociation into a benzylium (B8442923) or tropylium (B1234903) ion and a neutral pyridine molecule. researchgate.net For 4-methoxy benzoyl pyridine derivatives, a dominant peak at m/z 200 is observed, with fragmentation leading to a 4-methoxybenzyl ion at m/z 121. researchgate.net

A complete, experimentally determined mass spectrum and detailed fragmentation analysis for this compound are not present in the available search results.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. Crystal structures of related compounds, such as cadmium complexes with 4-(hydroxymethyl)pyridine, have been determined and show complex coordination and hydrogen bonding networks. nih.gov

A published crystal structure for this compound could not be located in the searched crystallographic databases.

Advanced Spectroscopic Methods for Probing Electronic and Vibrational Dynamics

Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved resonance Raman (TR³) spectroscopy, can be used to study the dynamics of excited electronic states and photochemical reactions on ultrafast timescales.

Studies on related benzoylpyridine compounds have shown that these molecules can undergo complex photoreactions, including photocyclisation and hydrogen abstraction, from their triplet excited states. nih.govresearchgate.nethku.hknih.govhku.hk For example, fs-TA and ns-TR³ studies of 2-benzoylpyridine (B47108) have been used to investigate its photocyclisation mechanism in various solvents. nih.govresearchgate.nethku.hk It is plausible that this compound would exhibit similarly interesting photophysical and photochemical properties, which could be elucidated using these advanced spectroscopic methods.

While the photochemistry of benzoylpyridines is an active area of research, specific studies on the electronic and vibrational dynamics of this compound have not been reported in the available literature.

Catalytic Roles and Mechanistic Aspects of 2 4 Methoxymethylbenzoyl Pyridine Analogs

Organocatalytic Applications (e.g., Acylation Catalysis, Nucleophilic Activation)

Pyridine (B92270) and its derivatives, such as 4-(Dimethylamino)pyridine (DMAP), are well-established nucleophilic catalysts for acyl-transfer reactions. researchgate.netwikipedia.org These catalysts function by reacting with an acylating agent (like an anhydride) to form a highly reactive acylpyridinium ion. wikipedia.org This intermediate is significantly more electrophilic than the initial acylating agent, enabling rapid reaction with a nucleophile (e.g., an alcohol). The pyridine catalyst is then regenerated, completing the catalytic cycle. While 2-benzoylpyridine (B47108) itself is less common as a primary nucleophilic catalyst compared to aminopyridines, the principles of nucleophilic activation are central to its derivatives' function in other catalytic contexts.

The pyridine nitrogen can act as a Lewis base, activating substrates, or as a nucleophile to form reactive intermediates. In acylation catalysis, electron-rich pyridines are particularly effective. researchgate.net The catalytic activity is highly dependent on the substitution pattern of the pyridine ring. For instance, derivatives of 3,4-diaminopyridine have been synthesized and studied as potent acyl-transfer catalysts, with their efficacy guided by the calculated stability of their acetyl intermediates. researchgate.net

Recent strategies have also employed photoredox catalysis for the site-selective C–H acylation of pyridinium (B92312) derivatives. acs.orgibs.re.kracs.org In these systems, photocatalytically generated radicals abstract a hydrogen atom from aldehydes to form acyl radicals. acs.orgibs.re.kr These acyl radicals then add to pyridinium substrates, offering a powerful method for accessing valuable acylated pyridines. acs.orgibs.re.kracs.org The regioselectivity of the acylation (at the C2 or C4 position) can be controlled by the choice of N-substituent on the pyridinium salt. acs.orgibs.re.kr

The role of the nucleophile in these reactions is critical. Studies on acyl transfer reactions have shown that the mechanism often involves a two-step addition-elimination pathway where the nucleophilic attack is the rate-determining step. mdpi.com In some cases, particularly with sterically hindered substrates, the reaction pathway can be driven by nucleophilic activation, where a Brønsted base promotes the reaction by activating the nucleophile (e.g., a hydroxyl group) rather than the electrophile. nih.gov This highlights the nuanced roles that pyridine-based structures and reaction conditions play in facilitating organocatalytic transformations.

Ligand Design in Transition Metal Catalysis

The 2-acylpyridine scaffold is a prominent bidentate ligand in transition metal catalysis. The nitrogen atom and the exocyclic carbonyl oxygen can chelate to a metal center, forming a stable five-membered ring. This coordination geometry influences the electronic and steric environment of the metal, thereby dictating the catalyst's activity, selectivity, and stability.

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. nih.gov Chiral pyridine-derived ligands have been a subject of intense research for decades. nih.gov A significant challenge in their design is balancing catalytic activity with high stereoselectivity; introducing chiral elements near the coordinating nitrogen atom can enhance selectivity but may also increase steric hindrance, limiting the catalyst's scope. nih.gov

To address this, modular and tunable chiral pyridine units (CPUs) have been developed. nih.gov These CPUs often feature rigid, fused-ring frameworks that minimize local steric hindrance while allowing for the tuning of the peripheral steric environment through remote substituents. nih.gov This "double-layer control" concept has led to the successful application of chiral 2,2'-bipyridine ligands, which are analogs of the 2-acylpyridine scaffold, in a variety of highly enantioselective reactions, including nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation. nih.gov The development of such ligands has proven essential for accessing chiral pyridine-containing molecules, which are important motifs in pharmaceuticals and natural products. chim.it

Table 1: Examples of Chiral Pyridine Ligands in Asymmetric Catalysis
Ligand TypeCatalytic ReactionMetal CenterKey Feature
Chiral 2,2'-BipyridineNi-catalyzed Reductive AdditionNickelRigid fused-ring framework for stereocontrol. nih.gov
Chiral N,B-Bidentate PyridineIr-catalyzed C-H BorylationIridiumModular and tunable chiral pyridine unit (CPU). nih.gov
Terpene-derived Bipyridine N,N'-dioxidesAsymmetric Allylation of AldehydesSilicon (Lewis Acid)N-oxides act as Lewis basic activation centers. researchgate.net
Chiral Vicinal DiaminesAsymmetric Transfer HydrogenationIridiumHighly effective steering ligands for various reactions. strem.com

Pyridine moieties are highly effective directing groups in transition metal-catalyzed C-H activation reactions. nih.gov The nitrogen atom coordinates to the metal center, positioning it to selectively activate a C-H bond at the ortho-position of an attached aryl ring, as seen in 2-phenylpyridine derivatives. nih.govrsc.org This has become a powerful strategy for the regioselective functionalization of arenes. rsc.org

Palladium-catalyzed C-H activation of 2-phenylpyridines has been extensively studied, leading to various transformations such as arylation, acylation, and hydroxylation at the ortho-position of the phenyl ring. nih.govrsc.orgrsc.org The reaction typically proceeds through the formation of a five-membered palladacycle intermediate. nih.gov This intermediate can then react with a coupling partner, such as an aldehyde or an aryl halide, to form the desired product.

In addition to C-H activation, pyridine-containing ligands are crucial in cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov For instance, the cross-coupling of pyridine-2-sulfonyl fluoride with various boronic acids and esters, catalyzed by a palladium complex, provides an effective route to 2-arylpyridines. nih.gov The efficiency and scope of these cross-coupling reactions are heavily influenced by the choice of ligand, which affects the stability and reactivity of the catalytic species. The development of robust catalysts for these transformations is a key area of research, with significant applications in drug discovery and materials science. nih.gov

Heterogeneous Catalysis Utilizing Immobilized Pyridine Moieties (e.g., on magnetic nanoparticles, hydrotalcites)

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing the catalytic species onto a solid support creates a heterogeneous catalyst that can be easily recovered and reused, enhancing the sustainability of the process. rsc.org Pyridine moieties have been successfully immobilized on various supports, including magnetic nanoparticles and hydrotalcites.

Magnetic nanoparticles (MNPs), such as Fe₃O₄, are particularly attractive supports due to their high surface area and the ease with which they can be separated from a reaction mixture using an external magnet. rsc.orgrsc.org Catalytic systems have been developed by functionalizing the surface of MNPs with pyridine-containing ligands, which then coordinate to active metal centers like palladium or copper. tandfonline.comorgchemres.org These magnetically recoverable nanocatalysts have demonstrated high efficiency in various organic syntheses, including Heck, Suzuki, and Sonogashira coupling reactions, as well as the synthesis of pyridine derivatives. rsc.orgtandfonline.comorgchemres.org The catalysts often exhibit excellent reusability over multiple cycles without a significant loss of activity. tandfonline.comorgchemres.org

Hydrotalcites, which are layered double hydroxides, are another class of solid materials used as catalyst supports. Their basic properties make them effective catalysts for certain reactions, and they can also serve as supports for metal complexes. rsc.org Palladium supported on hydrotalcite has been shown to be an efficient heterogeneous catalyst for Suzuki cross-coupling reactions under mild conditions. nih.gov Specifically, a catalyst comprising an acetate-pyridine complex of palladium supported on hydrotalcite provided high conversion and selectivity, even after several reuses. nih.gov Hydrotalcites have also been used as solid base catalysts for the N-oxidation of pyridines and the one-pot synthesis of highly substituted pyridine derivatives. rsc.orggrowingscience.com

Table 2: Heterogeneous Catalysts with Immobilized Pyridine Moieties
Support MaterialCatalytic SpeciesApplicationKey Advantage
γ-Fe₂O₃ Magnetic NanoparticlesImmobilized Palladium-pyridine ComplexHeck, Suzuki, Sonogashira ReactionsEasy magnetic separation and reusability. orgchemres.org
Fe₃O₄ Magnetic NanoparticlesImmobilized Copper(II) ComplexSynthesis of 2,4,6-Triaryl PyridinesHigh yield, recyclability, and eco-friendly. tandfonline.com
HydrotalcitePalladium-pyridine ComplexSuzuki Cross-CouplingHigh conversion under mild conditions, reusable. nih.gov
Hydrotalcite (as base catalyst)-N-oxidation of PyridinesSolid base, easy separation, reusable. rsc.org
Organosilica NanotubesIridium-bipyridine ComplexC-H Oxidation and BorylationIsolated active sites, enhanced activity and durability. nih.gov

Elucidation of Catalytic Reaction Mechanisms and Kinetic Studies

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing more efficient catalysts. Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, offering insights into the rate-determining steps and the nature of the active catalytic species.

For pyridine-based catalytic systems, mechanistic studies often involve a combination of experimental techniques and computational modeling. In the context of photoredox-catalyzed acylation of pyridinium salts, proposed mechanisms involve the generation of acyl radicals through a hydrogen atom transfer (HAT) process. ibs.re.kr Experimental evidence, such as trapping experiments, can validate the presence of these radical intermediates. ibs.re.kr

Kinetic studies have been applied to various reactions involving pyridine derivatives. For example, the kinetics of pyridine hydrodenitrogenation on supported metal catalysts have been investigated to develop models that describe the reaction network, which includes hydrogenation and C-N bond cleavage steps. researchgate.net Such studies help in understanding how catalyst composition (e.g., the addition of a promoter like Ni) affects the reaction mechanism and selectivity. researchgate.net Similarly, kinetic investigations of vapor-phase pyridine synthesis over zeolite catalysts have been used to model catalyst deactivation and regeneration, which are critical aspects for industrial applications. researchgate.netconsensus.app

Research Methodologies and Future Directions in 2 4 Methoxymethylbenzoyl Pyridine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from data analysis to predictive and generative chemistry. nih.gov For 2-(4-Methoxymethylbenzoyl)pyridine, these computational tools represent a powerful avenue for designing novel analogues with tailored properties and for optimizing synthetic routes with unprecedented efficiency.

Compound Design:

Reaction Optimization:

Machine learning algorithms, particularly Bayesian optimization, are highly effective for optimizing complex, multi-variable chemical reactions. nih.gov Instead of the traditional one-variable-at-a-time approach, ML models can efficiently explore a wide parameter space (e.g., temperature, concentration, catalyst loading, residence time in flow reactors) to identify the optimal conditions for synthesizing this compound. beilstein-journals.org This approach has been successfully used to optimize the synthesis of other pyridine (B92270) derivatives, leading to significant improvements in yield and efficiency in a fraction of the experiments required by conventional methods. nih.govrsc.org An ML-driven optimization platform could rapidly identify conditions that maximize the yield and purity of this compound, reducing development time and resource consumption.

AI/ML ApplicationObjectiveMethodologyExpected Outcome
Generative Modeling Design of Novel AnaloguesTraining neural networks on datasets of known pyridine-based inhibitors to generate new structures. acs.orgdigitellinc.comIdentification of novel this compound derivatives with potentially enhanced biological activity or improved physicochemical properties.
QSAR Modeling Property PredictionBuilding models that correlate molecular structure with activity/toxicity to screen virtual compounds.Prioritization of synthetic targets and reduction of unnecessary animal testing.
Bayesian Optimization Reaction OptimizationUsing algorithms to intelligently select the next set of experimental conditions based on previous results. nih.govRapid identification of optimal reaction conditions (temperature, solvent, catalyst) for higher yield and purity with minimal experiments.
Retrosynthesis Prediction Synthesis PlanningEmploying AI tools to propose novel and efficient synthetic routes to the target molecule and its derivatives. beilstein-journals.orgDiscovery of more sustainable or cost-effective manufacturing processes.

Sustainable Chemistry Approaches in Synthesis and Application

The principles of green and sustainable chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in Future research on this compound will undoubtedly prioritize the development of synthetic protocols that align with these principles.

Sustainable Synthesis:

Current synthetic routes to benzoylpyridines often rely on traditional methods that may use harsh reagents or toxic solvents. orgsyn.org Future research will focus on creating greener alternatives. One promising area is the use of continuous flow chemistry. A flow-based synthesis of benzoylpyridines has been reported, which combines a catalyst-free photochemical reductive arylation with a benign oxidant, offering high yields and short reaction times. acs.org Adapting such a process for this compound could significantly reduce waste and improve safety and scalability.

Another key aspect is the replacement of hazardous solvents like dimethylformamide (DMF) with greener alternatives such as acetonitrile or bio-renewable solvents. rsc.org Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve energy efficiency, and it has been successfully applied to the synthesis of other pyridine derivatives. nih.gov Furthermore, developing transition-metal-free catalytic systems that use abundant and non-toxic catalysts (e.g., iron-based catalysts) and generate only benign byproducts like water is a major goal in green chemistry. rsc.orgrsc.org

Future Research Directions in Green Synthesis:

Flow Chemistry: Development of a continuous flow process for the synthesis of this compound to enhance safety, control, and throughput. acs.org

Alternative Solvents: Screening and implementation of biodegradable or less toxic solvents to replace traditional polar aprotic solvents. rsc.org

Energy Efficiency: Exploration of microwave-assisted or photochemical reaction conditions to reduce energy consumption and reaction times. acs.orgnih.gov

Catalysis: Design of reactions that utilize earth-abundant metal catalysts or organocatalysts, avoiding the use of precious or toxic heavy metals.

By embracing these advanced methodologies, future research into this compound will not only expand its scientific utility but also set a new standard for efficient and responsible chemical innovation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methoxymethylbenzoyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Synthesis Pathways : Analogous pyridine derivatives (e.g., 2-alkoxy-3-cyanopyridines) are synthesized via condensation of α-halogenocarbonyl compounds with pyridone salts, followed by cyclization under basic conditions (e.g., sodium ethoxide) . For this compound, a plausible route involves Friedel-Crafts acylation of pyridine derivatives using 4-methoxymethylbenzoyl chloride.
  • Yield Optimization : Key factors include solvent choice (e.g., dichloromethane for improved solubility ), stoichiometric control of reagents, and reaction temperature (room temperature to 40°C). Side reactions (e.g., over-acylation) can be mitigated by slow addition of acylating agents and inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^{13}C NMR can confirm the methoxymethyl (-CH2_2OCH3_3) and benzoyl (C=O) groups. Aromatic protons in pyridine and benzoyl moieties appear as distinct multiplet signals between δ 7.0–8.5 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity assessment. Retention times should be compared with authenticated standards .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]+^+ at m/z calculated for C14_{14}H13_{13}NO2_2).

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store in inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation. Moisture-sensitive analogs (e.g., chloromethyl derivatives) degrade rapidly in humid environments .
  • Decomposition Risks : Prolonged exposure to light may induce photodegradation; amber glass vials are advised. Monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric and Electronic Effects : The methoxymethyl group (-CH2_2OCH3_3) is electron-donating, enhancing pyridine’s electron density and potentially accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance may reduce coupling efficiency with bulky arylboronic acids .
  • Optimization Strategies : Use Pd(PPh3_3)4_4 catalyst with mild bases (e.g., K2_2CO3_3) in toluene/ethanol mixtures. Monitor reaction progress via TLC to avoid over- or under-coupling .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into target enzymes (e.g., kinases) can predict binding affinities. The benzoyl-pyridine scaffold may interact with hydrophobic pockets via π-π stacking .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors can correlate structural features with observed bioactivity (e.g., antimicrobial or antitumor effects) .

Q. How can researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Dose-Response Validation : Perform dose-ranging studies (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to establish IC50_{50} consistency. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects. For example, unintended kinase inhibition may explain discrepancies between in vitro and in vivo results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.